molecular formula C11H9BrN2O4 B1426707 Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate CAS No. 954215-11-3

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate

Cat. No.: B1426707
CAS No.: 954215-11-3
M. Wt: 313.1 g/mol
InChI Key: JAVFIHKQIIFDNL-UHFFFAOYSA-N
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Description

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring system. This particular compound features a bromine atom at the 7th position, a methoxy group at the 4th position, and a methyl ester group at the 2nd position of the indole ring. These structural features make it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of a bromine atom at the 7th position of the azaindole ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group at the 4th position.

    Esterification: Formation of the methyl ester group at the 2nd position.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate the reactions.
  • Control of temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(7-bromo-4-hydroxy-6-azaindol-3-yl)-2-oxoacetate.

    Reduction: Formation of 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-hydroxyacetate.

    Substitution: Formation of 2-(7-substituted-4-methoxy-6-azaindol-3-yl)-2-oxoacetate.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxy-6-azaindol-3-yl)-2-oxoacetate: Lacks the bromine atom at the 7th position.

    Methyl 2-(7-bromo-6-azaindol-3-yl)-2-oxoacetate: Lacks the methoxy group at the 4th position.

    Methyl 2-(7-bromo-4-methoxyindol-3-yl)-2-oxoacetate: Lacks the nitrogen atom in the indole ring.

Uniqueness

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate is unique due to the combination of the bromine atom, methoxy group, and nitrogen atom in the indole ring. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

methyl 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-17-6-4-14-10(12)8-7(6)5(3-13-8)9(15)11(16)18-2/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVFIHKQIIFDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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